molecular formula C21H25ClN2O2 B2643748 (Fmoc-4-aminomethyl)-piperidine, HCl CAS No. 1049729-27-2

(Fmoc-4-aminomethyl)-piperidine, HCl

Cat. No. B2643748
CAS RN: 1049729-27-2
M. Wt: 372.89
InChI Key: VLBVRKBJLLWDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Fmoc-4-aminomethyl)-piperidine, HCl” is an organic compound used in a variety of scientific experiments and research. It has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for an efficient removal of the Fmoc group in ionic liquid has been developed. The combination of a weak base such as triethylamine and [Bmim][BF4] makes the entire system more efficient for the cleavage at room temperature of various amines and amino acid methyl esters in short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula O=C(NCC1CCNCC1)OCC2C3=CC=CC=C3C4=CC=CC=C42.Cl .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“this compound” has the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 .

Scientific Research Applications

Synthesis of Nonlinear Optical (NLO) Oligomers

(Fmoc-4-aminomethyl)-piperidine, HCl is instrumental in the synthesis of nonlinear optical (NLO) oligomers, particularly in the convergent synthesis of protected ω-secondary amino carboxylic acid monomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene NLO chromophores. The protection and deprotection steps involving the Fmoc group are crucial in the sequential construction of these oligomers, leading to the synthesis of monomers, dimers, and tetramers with NLO properties (Huang et al., 2000).

Peptide Synthesis

The compound is used in the rapid continuous solution synthesis of peptides, such as tachykinin peptides. Its role in the deprotection step, where it serves as a deblocking agent through the removal of the Fmoc-protecting group, is vital for achieving high purity and yield in the synthesized peptides (Beyermann et al., 1990).

Fmoc Solid Phase Peptide Synthesis

This compound is pivotal in Fmoc solid phase peptide synthesis, where it is used to remove the Fmoc protecting group. Its utilization offers advantages in terms of reduced toxicity and better reagent handling compared to other deprotection reagents. The choice of deprotection reagent significantly influences the yield, purity, and quality of the synthesized peptides (Luna et al., 2016).

Optimization of Peptide Synthesis

The use of this compound in peptide synthesis leads to the production of bioactive and homogeneous peptides, like dihydrosomatostatin, with reduced side reactions and improved overall yield. It allows for the utilization of tert-butyl-type side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, circumventing the limitations of traditional solid phase synthesis methods (Chang & Meienhofer, 2009).

Mechanism of Action

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Future Directions

An optimized Fmoc-removal strategy has been reported that could evidently minimize both the traceless and ordinary diketopiperazine formation in solid-phase peptide synthesis. This strategy could also enhance the Fmoc-removal kinetics compared to the conventional 20% piperidine/DMF treatment .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c24-21(23-13-15-9-11-22-12-10-15)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22H,9-14H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBVRKBJLLWDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.